molecular formula C16H15FN2O5S B296977 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

Cat. No. B296977
M. Wt: 366.4 g/mol
InChI Key: OQSSILCQXCIUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit enzymes and its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves the inhibition of enzymes such as COX-2. This inhibition results in the suppression of the inflammatory response, which makes it a potential candidate for the development of new anti-inflammatory drugs. The compound has also been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity. It has also been found to exhibit anti-angiogenic activity, which makes it a potential candidate for the treatment of various diseases such as cancer and diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments is its potent inhibitory activity against enzymes such as COX-2. This makes it a valuable tool for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One of the most significant future directions is the development of new anti-inflammatory drugs based on this compound. The compound has also been found to exhibit anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as diabetic retinopathy.

Synthesis Methods

The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves the reaction of 2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting compound is then reacted with acetic anhydride to yield 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. This synthesis method has been optimized to produce high yields of the compound with excellent purity.

Scientific Research Applications

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including COX-2, which is a key enzyme involved in the inflammatory response. This makes it a potential candidate for the development of new anti-inflammatory drugs.

properties

Molecular Formula

C16H15FN2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C16H15FN2O5S/c17-11-1-3-12(4-2-11)19(10-16(18)20)25(21,22)13-5-6-14-15(9-13)24-8-7-23-14/h1-6,9H,7-8,10H2,(H2,18,20)

InChI Key

OQSSILCQXCIUTQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)N)C3=CC=C(C=C3)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

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